[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine
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Overview
Description
[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine is a complex organic compound that features a thiazole ring and a benzodioxin moiety The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the benzodioxin moiety consists of a benzene ring fused with a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyclopropyl-1,3-thiazol-4-yl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with formaldehyde in the presence of an acid catalyst.
Coupling of the Two Moieties: The final step involves the coupling of the thiazole and benzodioxin moieties through a nucleophilic substitution reaction, where the thiazole ring is functionalized with a suitable leaving group, and the benzodioxin moiety is introduced under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzodioxin moiety, potentially leading to the formation of dihydrothiazoles or reduced benzodioxins.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to dihydrothiazoles.
Scientific Research Applications
Chemistry
In chemistry, [(2-Cyclopropyl-1,3-thiazol-4-yl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of thiazole and benzodioxin derivatives with biological targets. It may serve as a lead compound for the development of new drugs with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Compounds containing thiazole and benzodioxin moieties have shown promise in the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [(2-Cyclopropyl-1,3-thiazol-4-yl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzodioxin moiety can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir contain thiazole rings and exhibit antimicrobial and antiviral activities, respectively.
Benzodioxin Derivatives: Compounds like dioxin and its derivatives are known for their environmental impact and biological activity.
Uniqueness
[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine is unique due to the combination of the thiazole and benzodioxin moieties in a single molecule. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C17H20N2O2S/c1-19(10-14-11-22-17(18-14)13-3-4-13)9-12-2-5-15-16(8-12)21-7-6-20-15/h2,5,8,11,13H,3-4,6-7,9-10H2,1H3 |
InChI Key |
BHQQTLXVQAIFIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)CC3=CSC(=N3)C4CC4 |
Origin of Product |
United States |
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